1-(2-pyridinyl)-N-[2-(trifluoromethoxy)phenyl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide
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Overview
Description
1-(2-pyridinyl)-N-[2-(trifluoromethoxy)phenyl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide is a complex organic compound characterized by the presence of trifluoromethyl and trifluoromethoxy groups. These functional groups are known for their significant impact on the chemical and physical properties of the compound, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(2-pyridinyl)-N-[2-(trifluoromethoxy)phenyl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring.
Reduction: Reduction reactions may target the carbonyl group in the carboxamide moiety.
Substitution: The trifluoromethyl and trifluoromethoxy groups can participate in substitution reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives of the pyrazole ring, while substitution reactions can introduce new functional groups in place of the trifluoromethyl or trifluoromethoxy groups .
Scientific Research Applications
1-(2-pyridinyl)-N-[2-(trifluoromethoxy)phenyl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(2-pyridinyl)-N-[2-(trifluoromethoxy)phenyl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl and trifluoromethoxy groups play a crucial role in modulating the compound’s activity by influencing its binding affinity and stability. These interactions can affect various biological processes, including enzyme inhibition and receptor modulation .
Comparison with Similar Compounds
Similar Compounds
1-(2-pyridinyl)-N-[2-(trifluoromethoxy)phenyl]-1H-pyrazole-4-carboxamide: Lacks the trifluoromethyl group, resulting in different chemical properties.
1-(2-pyridinyl)-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide: Lacks the trifluoromethoxy group, affecting its reactivity and applications.
Properties
Molecular Formula |
C17H10F6N4O2 |
---|---|
Molecular Weight |
416.28 g/mol |
IUPAC Name |
1-pyridin-2-yl-N-[2-(trifluoromethoxy)phenyl]-5-(trifluoromethyl)pyrazole-4-carboxamide |
InChI |
InChI=1S/C17H10F6N4O2/c18-16(19,20)14-10(9-25-27(14)13-7-3-4-8-24-13)15(28)26-11-5-1-2-6-12(11)29-17(21,22)23/h1-9H,(H,26,28) |
InChI Key |
JDTCAUKPGHHILL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=C(N(N=C2)C3=CC=CC=N3)C(F)(F)F)OC(F)(F)F |
Origin of Product |
United States |
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